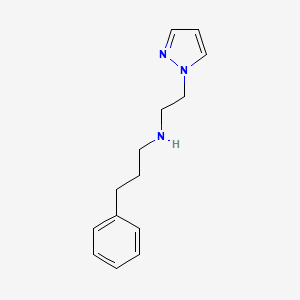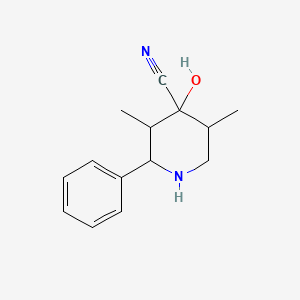
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and are often used as building blocks for various pharmaceuticals . This compound features a piperidine ring substituted with hydroxy, methyl, phenyl, and carbonitrile groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled nitrile introduction are employed. The use of advanced catalysts and reaction conditions helps in scaling up the production while maintaining the desired chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenyl and methyl groups contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: A simpler analog with a phenyl group attached to the piperidine ring.
4-Hydroxy-4-phenylpiperidine: Similar structure but lacks the methyl and nitrile groups.
4-Cyano-4-phenylpiperidine: Contains a nitrile group but lacks the hydroxy and methyl groups.
Uniqueness
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of hydroxy, methyl, phenyl, and nitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
4-hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-10-8-16-13(11(2)14(10,17)9-15)12-6-4-3-5-7-12/h3-7,10-11,13,16-17H,8H2,1-2H3 |
InChI-Schlüssel |
WYWIMOATJMGNNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(C(C1(C#N)O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



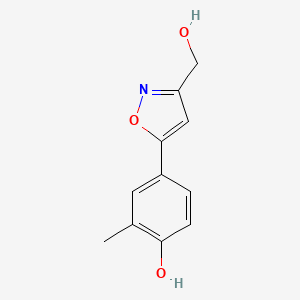



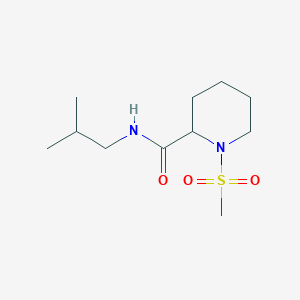
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
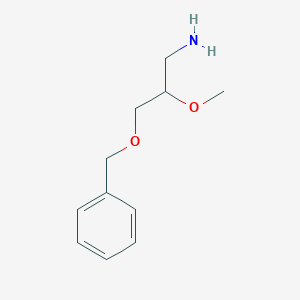

![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)


